molecular formula C15H15NO2 B6371790 2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261947-55-0

2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6371790
CAS No.: 1261947-55-0
M. Wt: 241.28 g/mol
InChI Key: DZLROJADSPZVPH-UHFFFAOYSA-N
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Description

2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H15NO2 It is known for its unique structure, which includes a phenol group substituted with a methyl group and a phenyl group bearing a N-methylaminocarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols and phenyl derivatives.

Scientific Research Applications

2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer processes, influencing biological activities. The N-methylaminocarbonyl group may interact with enzymes and receptors, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylphenol: Lacks the N-methylaminocarbonyl group, resulting in different chemical and biological properties.

    3-(N-methylaminocarbonyl)phenylphenol: Lacks the methyl group on the phenol ring, affecting its reactivity and applications.

Uniqueness

2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to the presence of both the methyl and N-methylaminocarbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-hydroxy-4-methylphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-7-12(9-14(10)17)11-4-3-5-13(8-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLROJADSPZVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683893
Record name 3'-Hydroxy-N,4'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-55-0
Record name 3'-Hydroxy-N,4'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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